molecular formula C14H11BrN4O3S2 B11471524 4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide

4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide

Cat. No.: B11471524
M. Wt: 427.3 g/mol
InChI Key: JDRHTVIFTLHDPB-UHFFFAOYSA-N
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Description

4-BROMO-N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, a hydroxy group, a triazole ring, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the bromine atom and the hydroxy group. The final step involves the formation of the benzenesulfonamide moiety under controlled conditions. Common reagents used in these reactions include brominating agents, sulfonyl chlorides, and triazole precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the bromine atom can produce various substituted derivatives .

Scientific Research Applications

4-BROMO-N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-1-BENZENESULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The triazole ring and benzenesulfonamide moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-hydroxybenzenesulfonamide
  • 4-Hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl derivatives
  • Benzenesulfonamide derivatives with different substituents

Uniqueness

4-BROMO-N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the bromine atom enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C14H11BrN4O3S2

Molecular Weight

427.3 g/mol

IUPAC Name

4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C14H11BrN4O3S2/c15-9-1-4-11(5-2-9)24(21,22)19-10-3-6-12(20)13(7-10)23-14-16-8-17-18-14/h1-8,19-20H,(H,16,17,18)

InChI Key

JDRHTVIFTLHDPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3)Br

Origin of Product

United States

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